molecular formula C7H10O2 B2752169 5-oxaspiro[3.4]octan-6-one CAS No. 211311-02-3

5-oxaspiro[3.4]octan-6-one

Cat. No.: B2752169
CAS No.: 211311-02-3
M. Wt: 126.155
InChI Key: GHWZEDKYINVSBI-UHFFFAOYSA-N
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Description

5-oxaspiro[34]octan-6-one is a spirocyclic compound with the molecular formula C7H10O2 It is characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclopropane ring, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-oxaspiro[3.4]octan-6-one involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of a strong base such as t-butyllithium. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran at low temperatures (around -78°C) to ensure the stability of the intermediates . The reaction mixture is then allowed to warm to room temperature, followed by workup and purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be adapted for industrial purposes with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-oxaspiro[3.4]octan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the spiro center or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

5-oxaspiro[3.4]octan-6-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-oxaspiro[3.4]octan-6-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[3.4]octan-5-one: Similar in structure but with different functional groups.

    2-Azaspiro[3.4]octane: Contains a nitrogen atom in the spirocyclic framework.

    5-Oxaspiro[2.4]heptane-6-one: A smaller spirocyclic compound with a different ring size.

Uniqueness

5-oxaspiro[3.4]octan-6-one is unique due to its specific ring size and functional groups, which confer distinct chemical reactivity and potential applications. Its spirocyclic structure provides rigidity and stability, making it an attractive scaffold for various chemical and biological studies.

Properties

IUPAC Name

5-oxaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-2-5-7(9-6)3-1-4-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWZEDKYINVSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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